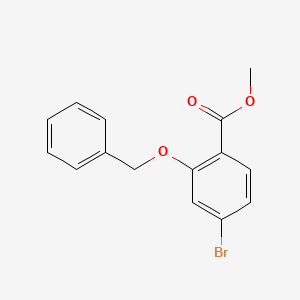

Methyl 2-benzyloxy-4-bromobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-benzyloxy-4-bromobenzoate” is a chemical compound with the formula C15H13BrO3 . It has a molecular weight of 321.2 .

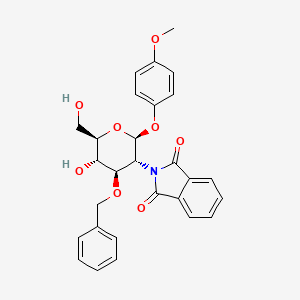

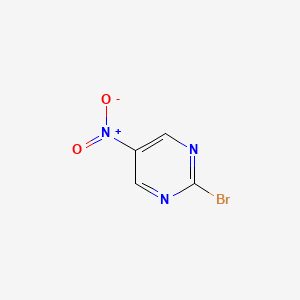

Molecular Structure Analysis

The molecular structure of “Methyl 2-benzyloxy-4-bromobenzoate” consists of a benzene ring substituted with a benzyloxy group and a bromo group . The exact spatial arrangement of these groups would depend on the specific synthesis process .

Physical And Chemical Properties Analysis

“Methyl 2-benzyloxy-4-bromobenzoate” has a molecular weight of 321.2 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Aplicaciones Científicas De Investigación

Medicine: Antitumor and Antifungal Applications

Methyl 2-benzyloxy-4-bromobenzoate has been identified as a precursor in the synthesis of pemetrexed disodium, an antitumor drug . Additionally, it serves as a raw material for the creation of antifungal compounds like diglitin A . These applications highlight the compound’s significance in developing treatments for cancer and fungal infections.

Agriculture: Pesticide Synthesis

While specific applications in agriculture are not directly mentioned for Methyl 2-benzyloxy-4-bromobenzoate, related methyl benzoate compounds are used in the synthesis of pesticides . Their role in protecting crops from pests underscores their importance in agricultural chemistry.

Material Science: Polymer and Resin Solvents

In material science, Methyl 2-benzyloxy-4-bromobenzoate could potentially be used as a solvent in resin rubber due to its structural similarity to methyl benzoate, which is known for such applications . This application is crucial for the production and processing of various polymeric materials.

Environmental Science: Green Chemistry Catalysts

The compound’s derivatives are used in green chemistry as part of heterogeneous catalyst systems . These catalysts are designed to be recoverable and reusable, minimizing environmental impact and advancing sustainable chemical practices.

Food Industry: Flavoring Agent

Methyl benzoate compounds, which share a similar structure to Methyl 2-benzyloxy-4-bromobenzoate, are used for their fruity flavor in syrups for pineapple, strawberry, and cherry . This application is essential for the development of food additives and flavoring agents.

Cosmetics: Fragrance Component

The ester functional group in Methyl 2-benzyloxy-4-bromobenzoate suggests its utility in the cosmetics industry as a fragrance component, similar to other methyl benzoate derivatives used in scents . This use is vital for creating various personal care products.

Chemical Synthesis: Intermediate for Complex Molecules

This compound is used as an intermediate in the synthesis of complex molecules with potential antimicrobial activity . Its role in creating new drugs to combat resistant bacteria is a significant contribution to medicinal chemistry.

Analytical Chemistry: Standard for Calibration

Compounds like Methyl 2-benzyloxy-4-bromobenzoate can be used as standards in analytical procedures to calibrate instruments and validate methods . This ensures accuracy and reliability in chemical analysis.

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been studied for their antimicrobial activity, suggesting potential targets within bacterial cells .

Mode of Action

It’s worth noting that related compounds have been shown to exhibit antimicrobial activity . This suggests that Methyl 2-benzyloxy-4-bromobenzoate may interact with its targets in a way that inhibits bacterial growth or survival .

Biochemical Pathways

Given the potential antimicrobial activity of similar compounds, it’s possible that this compound could interfere with essential biochemical pathways in bacteria, leading to inhibited growth or cell death .

Pharmacokinetics

The compound’s molecular weight (32117 g/mol) and formula (C15H13BrO3) suggest that it may have suitable properties for absorption and distribution .

Result of Action

Based on the antimicrobial activity of related compounds, it’s possible that this compound could lead to the inhibition of bacterial growth or cell death .

Propiedades

IUPAC Name |

methyl 4-bromo-2-phenylmethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-15(17)13-8-7-12(16)9-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTOIDUPMITSEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682180 |

Source

|

| Record name | Methyl 2-(benzyloxy)-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-benzyloxy-4-bromobenzoate | |

CAS RN |

1228095-06-4 |

Source

|

| Record name | Methyl 2-(benzyloxy)-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B594883.png)

![N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B594885.png)

![5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride](/img/structure/B594889.png)

![(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]-ethylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B594899.png)